molecular formula C8H10N4OS B11721731 4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine

4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11721731
M. Wt: 210.26 g/mol
InChI Key: ULQOVXVEPVDURT-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-1-methylpyrazole with a suitable thiol reagent in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (CH₂Cl₂) at room temperature.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-methylthio derivatives.

    Substitution: Various substituted pyrazolopyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine: Unique due to its specific substitution pattern.

    4-Methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.

    4-Methoxy-1-methyl-6-(methylsulfonyl)-1h-pyrazolo[3,4-d]pyrimidine:

Uniqueness

The presence of both methoxy and methylthio groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent highlight its significance in scientific research.

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

4-methoxy-1-methyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H10N4OS/c1-12-6-5(4-9-12)7(13-2)11-8(10-6)14-3/h4H,1-3H3

InChI Key

ULQOVXVEPVDURT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)SC)OC

Origin of Product

United States

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